molecular formula C20H23F2N3O B032586 Isopyrazam CAS No. 881685-58-1

Isopyrazam

Cat. No. B032586
Key on ui cas rn: 881685-58-1
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-UHFFFAOYSA-N
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Patent
US08350046B2

Procedure details

15.1 g (0.0752 mol, 96.5% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 100 ml of toluene. The solution was evacuated to 350 mbar and heated to 85° C. Subsequently, within 60 min, 20 g (0.074 mol, 75%; 65:10 syn/anti isomer mixture) of 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine, dissolved in 100 ml of toluene, were metered in and the reaction mixture was stirred for another 1 hour. After venting and cooling to 25° C., the mixture was stirred overnight. Subsequently, the mixture was concentrated under reduced pressure and dried. The yield was 31.3 g; according to 1H NMR 70% pure (82%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[CH:13]([CH:16]1[CH:20]2[C:21]3[C:26]([CH:17]1[CH2:18][CH2:19]2)=[CH:25][CH:24]=[CH:23][C:22]=3[NH2:27])([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[CH:13]([CH:16]1[CH:20]2[C:21]3[C:26]([CH:17]1[CH2:18][CH2:19]2)=[CH:25][CH:24]=[CH:23][C:22]=3[NH:27][C:8]([C:7]1[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=1)=[O:9])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine
Quantity
20 g
Type
reactant
Smiles
C(C)(C)C1C2CCC1C1=C(C=CC=C21)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evacuated to 350 mbar
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 25° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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